molecular formula C11H8N4O2S B2414539 N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 1251577-19-1

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2414539
CAS No.: 1251577-19-1
M. Wt: 260.27
InChI Key: DSJKYSZQPIWFEO-UHFFFAOYSA-N
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Description

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a cyano group, a cyclopropyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or using a steam bath . The final step involves the cyclization of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with thiazole and isoxazole rings . Examples include N-(benzothiazol-2-yl)-2-cyanoacetamide and 2-aminothiazole derivatives .

Uniqueness

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups and the presence of both thiazole and isoxazole rings.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c12-4-7-5-13-11(18-7)14-10(16)8-3-9(17-15-8)6-1-2-6/h3,5-6H,1-2H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJKYSZQPIWFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=NC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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